![molecular formula C9H16N2 B14486791 3-Methyl-2-[(propan-2-yl)amino]pent-2-enenitrile CAS No. 66102-53-2](/img/structure/B14486791.png)
3-Methyl-2-[(propan-2-yl)amino]pent-2-enenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-2-[(propan-2-yl)amino]pent-2-enenitrile is an organic compound with a complex structure that includes a nitrile group, an amino group, and a double bond
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-[(propan-2-yl)amino]pent-2-enenitrile typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of 3-methyl-2-pentenenitrile with isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency.
化学反应分析
Types of Reactions
3-Methyl-2-[(propan-2-yl)amino]pent-2-enenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce primary or secondary amines.
科学研究应用
3-Methyl-2-[(propan-2-yl)amino]pent-2-enenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Methyl-2-[(propan-2-yl)amino]pent-2-enenitrile involves its interaction with specific molecular targets. The nitrile group can participate in various biochemical reactions, while the amino group can form hydrogen bonds and other interactions with biological molecules. These interactions can affect cellular pathways and processes, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
2-Methyl-2-propanol: Similar in structure but lacks the nitrile group.
3-Methyl-2-pentenenitrile: Similar but does not have the amino group.
Isopropylamine: Contains the amino group but lacks the nitrile and double bond.
Uniqueness
3-Methyl-2-[(propan-2-yl)amino]pent-2-enenitrile is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
66102-53-2 |
|---|---|
分子式 |
C9H16N2 |
分子量 |
152.24 g/mol |
IUPAC 名称 |
3-methyl-2-(propan-2-ylamino)pent-2-enenitrile |
InChI |
InChI=1S/C9H16N2/c1-5-8(4)9(6-10)11-7(2)3/h7,11H,5H2,1-4H3 |
InChI 键 |
JOFSZBOJEZEDRC-UHFFFAOYSA-N |
规范 SMILES |
CCC(=C(C#N)NC(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{2-[2-(2-Hydroxyethoxy)phenoxy]ethoxy}phenol](/img/structure/B14486712.png)


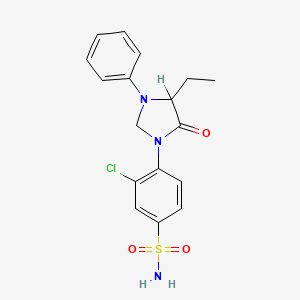
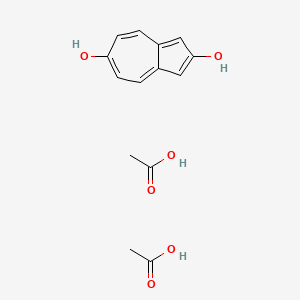
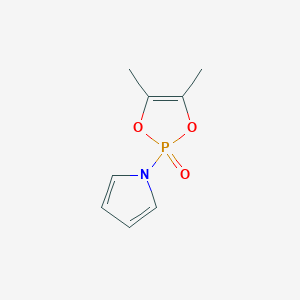
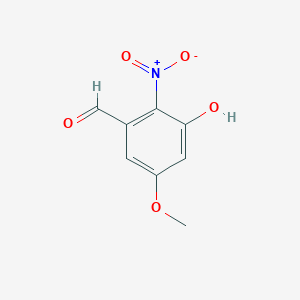
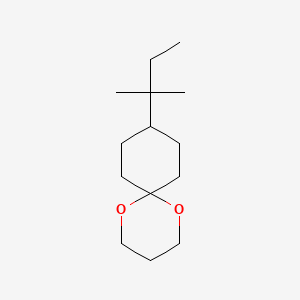
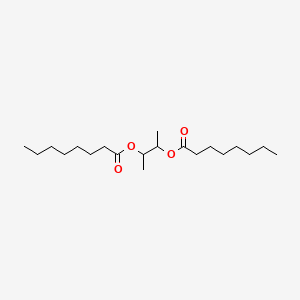

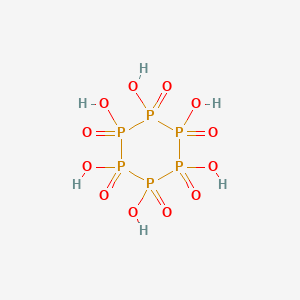
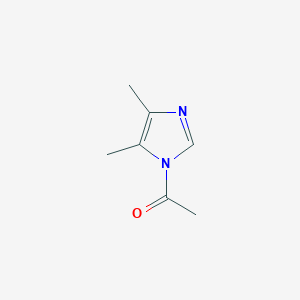
![[(Trichlorostannyl)methyl]phosphonic dichloride](/img/structure/B14486765.png)

